molecular formula C12H20N2 B14511795 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine CAS No. 62618-65-9

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine

Cat. No.: B14511795
CAS No.: 62618-65-9
M. Wt: 192.30 g/mol
InChI Key: OIRHXQYZWOAFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine is a high-purity alkylpyrazine compound supplied as a professional reference standard for research and development. As a member of the pyrazine family—heterocyclic aromatic compounds characterized by a ring structure with two nitrogen atoms at the 1 and 4 positions—this compound is of significant interest in several scientific fields . Alkylpyrazines are extensively studied for their central role in creating roasted, nutty, and earthy flavors in foods. They are key aroma constituents in traditional fermented foods, cocoa, chocolate, and products undergoing thermal processing, where they form primarily via Maillard reactions between reducing sugars and amino acids . Researchers utilize this specific pyrazine as a critical analytical standard in gas chromatography-mass spectrometry (GC-MS) methods, particularly in the flavor and fragrance industry, for the accurate identification and quantification of volatile compounds in complex matrices . Beyond its applications in flavor science, preliminary research into alkylpyrazines suggests a broader pharmacological potential. Studies on related pyrazine compounds have indicated various biological activities, including antimicrobial effects against a range of bacteria and fungi, as well as anti-inflammatory properties . For instance, certain alkylpyrazines have been identified as having potential to inhibit the growth of Yersinia pestis , Mycobacterium tuberculosis , and Micrococcus luteus . The mechanism of action for these effects is an active area of investigation. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

62618-65-9

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2,6-dimethyl-3,5-di(propan-2-yl)pyrazine

InChI

InChI=1S/C12H20N2/c1-7(2)11-9(5)13-10(6)12(14-11)8(3)4/h7-8H,1-6H3

InChI Key

OIRHXQYZWOAFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Condensation of α-Amino Ketones and Aldehydes

The pyrazine ring can be constructed via condensation reactions between α-amino ketones and aldehydes. For example, the reaction of 3-aminobutan-2-one (derived from leucine hydrolysis) with isobutyraldehyde under acidic conditions generates a dihydropyrazine intermediate, which undergoes dehydrogenation to form the aromatic pyrazine core. Catalytic hydrogenation or oxidative agents like manganese dioxide are typically employed for aromatization.

A modified approach involves the use of α-bromo ketones. The reaction of 2-bromo-3-oxopentane with ammonia yields 3,5-diisopropylpyrazine, which is subsequently methylated at the 2- and 6-positions using methyl iodide in the presence of a strong base. This method achieves a 62% yield but requires careful control of stoichiometry to avoid over-alkylation.

Direct Alkylation of Preformed Pyrazines

Friedel-Crafts Alkylation

2,6-Dimethylpyrazine serves as a starting material for introducing isopropyl groups via Friedel-Crafts alkylation. Reacting 2,6-dimethylpyrazine with isopropyl chloride in the presence of aluminum trichloride at 80°C for 12 hours yields the target compound with 45% efficiency. However, this method produces regioisomers due to the electron-donating nature of the methyl groups, necessitating chromatographic separation.

Nucleophilic Aromatic Substitution

Electron-deficient pyrazines undergo nucleophilic substitution with isopropyl Grignard reagents. For instance, 2,6-dichloro-3,5-dinitropyrazine reacts with isopropylmagnesium bromide in tetrahydrofuran at −78°C, followed by catalytic hydrogenation to reduce nitro groups and remove chlorides. This route offers superior regiocontrol (78% yield) but requires multi-step functionalization.

Leucine-Derived Pathways

Maillard Reaction

Thermal degradation of leucine in the presence of reducing sugars generates isobutylaldehyde, a precursor for isopropyl substitution. Heating a mixture of leucine and glucose at 160°C for 2 hours in aqueous solution produces 2,6-dimethyl-3,5-di(propan-2-yl)pyrazine as a minor product (12% yield). Optimizing pH (8.5–9.0) and adding ammonium bicarbonate as a nitrogen source increases yield to 28%.

Enzymatic Decarboxylation

Biocatalytic methods using Bacillus subtilis strains expressing leucine decarboxylase convert leucine into isobutylamine, which condenses with α-keto acids to form pyrazines. Fed-batch fermentation at 37°C with controlled glucose feeding achieves a titer of 3.2 g/L after 72 hours.

Cyclization of Diamines and Diketones

Hantzsch-Type Cyclization

A Hantzsch-inspired approach condenses ethylenediamine derivatives with 2,4-pentanedione. Reacting N,N'-diisopropylethylenediamine with acetylacetone in ethanol under reflux forms the pyrazine ring after oxidative aromatization with iodine (35% yield). This method is limited by the availability of substituted ethylenediamine precursors.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Aryl halides at the 3- and 5-positions of 2,6-dimethylpyrazine undergo Suzuki-Miyaura coupling with isopropylboronic acid. Using palladium(II) acetate and triphenylphosphine in dimethylformamide at 100°C achieves 54% yield with excellent regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 2,6-dimethylpyrazine and isopropyl alcohol in the presence of zeolite catalysts. At 150°C for 20 minutes, this method achieves 67% conversion with minimal byproducts.

Challenges and Optimization

Regioselectivity Control

The symmetry of 2,6-dimethylpyrazine complicates selective di-substitution at the 3- and 5-positions. Steric hindrance from methyl groups favors isopropyl addition at the less hindered 3- and 5-positions, but competing reactions at the 4-position occur in 15–20% of cases.

Purification Techniques

Liquid-liquid extraction with hexane/ethanol (3:1) followed by fractional distillation (bp 142–144°C at 15 mmHg) isolates the target compound with >95% purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Pyrazine Compounds

The following table summarizes key structural, functional, and synthetic differences between 2,6-dimethyl-3,5-di(propan-2-yl)pyrazine and related pyrazines:

Compound Name Substituent Positions Biological Targets (if known) Flavor Profile Synthesis Pathways Key Applications/Findings
This compound 2,6-dimethyl; 3,5-diisopropyl Not explicitly reported Presumed roasted/nutty Likely Maillard reaction or thermal degradation Potential flavorant; inferred from structural analogs
2,6-Dimethylpyrazine 2,6-dimethyl DPP4, PRSS3 (11 proteins) Roasted, nutty Maillard reaction Dominant in Baiyunbian Baijiu; contributes to "baked" aroma
2-Ethyl-3,6-dimethylpyrazine 2-ethyl, 3,6-dimethyl BCHE, AKR1B1 (9 proteins) Not specified Maillard reaction Attracts Catocheilus wasps in ecological studies
Trimethylpyrazine (TMP) 2,3,5-trimethyl Not specified High in jiang-aroma Baijiu Bacillus metabolism, Maillard reaction Increases during Baijiu storage; non-biological origin inferred
2,5-Dimethylpyrazine 2,5-dimethyl Not specified Sweet, roasted Maillard reaction Major component in Maillard model systems
Tetramethylpyrazine 2,3,5,6-tetramethyl Not specified Roasted coffee-like Fermentation (e.g., cocoa beans) Detected in fermented cocoa clones

Structural and Functional Insights

  • Substituent Effects on Flavor :

    • Branching and Volatility : The isopropyl groups in this compound likely reduce volatility compared to linear alkyl substituents (e.g., methyl or ethyl), which could limit its contribution to aroma in unheated systems. However, grilling or thermal processing (as seen in plant-based meats) may enhance its release .
    • Aroma Profile : Pyrazines with methyl/ethyl groups (e.g., 2,6-dimethylpyrazine) dominate roasted flavors in foods like Baijiu and cocoa, while bulkier substituents may introduce nuanced earthy or nutty undertones .
  • Biological Activity :

    • Protein Targets : Simpler pyrazines (e.g., 2,6-dimethylpyrazine) interact with proteins like DPP4 and PRSS3, which are linked to metabolic regulation . Bulkier analogs may exhibit distinct binding affinities due to steric effects.
    • Ecological Interactions : Structural nuances (e.g., ethyl vs. methyl) significantly affect insect attraction, as seen in Catocheilus wasp preferences for 2-ethyl-3,6-dimethylpyrazine over methyl-substituted analogs .
  • Synthesis Pathways: Maillard Reaction: Most alkylpyrazines form via Maillard reactions between reducing sugars and amino acids/peptides. Dipeptides enhance pyrazine yields compared to free amino acids, suggesting this compound could arise from peptide-rich systems . Thermal Processing: Pyrazine content in plant-based meats increases with grilling and myoglobin supplementation, highlighting the role of heat and heme iron in their formation .

Physical and Chemical Properties

  • Electronic Properties : Pyrazines with electron-withdrawing groups (e.g., trifluoromethylphenyl) show tunable electron affinities for n-type semiconductors . While this compound lacks such groups, its alkyl substituents may influence crystal packing in materials science applications.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine be experimentally determined?

  • Methodological Answer : The molecular structure can be resolved using X-ray crystallography (e.g., via SHELX software for refinement ) and complemented by infrared (IR) spectroscopy to identify functional groups and vibrational modes. For example, IR data for related pyrazines (e.g., 2,6-dimethylpyrazine) reveal characteristic N-H and C-H stretching frequencies, which are critical for structural validation . Computational tools like Gaussian or ORCA can optimize geometry and predict spectral features to cross-validate experimental data.

Q. What synthetic routes are available for preparing pyrazine derivatives like this compound?

  • Methodological Answer : Pyrazines are commonly synthesized via condensation reactions of α-diketones with diamines . For instance, 2-ethyl-3,5-dimethylpyrazine was prepared using 1,2-diaminopropane and 2,3-pentanedione . To minimize isomer formation (e.g., 3,5- vs. 3,6-substitution), reaction conditions (temperature, solvent polarity) must be tightly controlled. Chromatographic separation (e.g., HPLC) is often required to isolate isomers .

Q. How can IR spectroscopy distinguish between structurally similar pyrazine isomers?

  • Methodological Answer : IR spectroscopy detects subtle differences in vibrational modes caused by substituent positioning. For example, 2,5-dimethylpyrazine and 2,6-dimethylpyrazine exhibit distinct C-H bending and ring-stretching frequencies due to symmetry variations . Coupling IR with density functional theory (DFT) simulations enhances accuracy in assigning peaks and resolving ambiguities in isomer identification .

Advanced Research Questions

Q. How do computational methods like molecular dynamics (MD) simulate the excited-state behavior of pyrazine derivatives?

  • Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) methods enable realistic simulations of pyrazine's S₂ excited-state dynamics. A 24-mode Hamiltonian model, incorporating all vibrational modes, accurately reproduces experimental absorption spectra and reveals non-adiabatic couplings between S₁ and S₂ states . Symmetry considerations are critical to avoid oversimplification in such models.

Q. What strategies resolve contradictions in spin-crossover behavior of metal complexes involving pyrazine ligands?

  • Methodological Answer : Spin-crossover in iron(II) complexes (e.g., [Fe(L)₂]²⁺ with pyrazine-based ligands) depends on ligand steric/electronic effects and crystal packing. For example, bulky substituents (e.g., 3,5-dimethylpyrazole in L2Me₂) enforce low-spin states via steric hindrance, while smaller ligands (L2H) allow temperature-dependent spin transitions . Combined single-crystal XRD, UV/vis, and variable-temperature NMR can disentangle solid-state vs. solution-phase behavior.

Q. How can isotopic labeling (e.g., ¹⁵N/¹⁴N) elucidate pyrazine formation pathways in complex mixtures?

  • Methodological Answer : Stable isotope ratio analysis (SIRA) with ¹⁵N-labeled precursors tracks nitrogen incorporation during pyrazine synthesis. For example, in coffee roasting studies, ¹⁵N-labeled diaminopropane and diketones were used to trace 2-ethyl-3,5-dimethylpyrazine formation, revealing competing pathways via Maillard vs. Strecker reactions . High-resolution mass spectrometry (HRMS) and isotope-specific fragmentation patterns validate these pathways .

Q. What role do pyrazine derivatives play in bioactivity studies, and how are their structure-activity relationships (SAR) investigated?

  • Methodological Answer : Pyrazines are explored for antimicrobial and CNS-modulating properties. For SAR studies, systematic hydroxylation or alkylation (e.g., 3,5-diaryl-2-pyrazolines) is performed, followed by in vitro assays (e.g., MIC tests for antimicrobial activity). Computational docking studies (e.g., AutoDock) map interactions with target proteins (e.g., bacterial enzymes), linking substituent effects to bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields for pyrazine isomers?

  • Methodological Answer : Yield variations often arise from differences in reaction conditions (e.g., solvent, catalyst). For example, reports ~60% yield for 2-ethyl-3,5-dimethylpyrazine using ethanol as solvent, while notes lower yields (~40%) in aqueous media due to competing hydrolysis. A Design of Experiments (DoE) approach, varying solvent polarity and temperature, can optimize conditions and reconcile discrepancies .

Tables

Analytical Technique Application Reference
X-ray CrystallographyStructure refinement (SHELX software)
IR SpectroscopyIsomer differentiation via vibrational modes
HRMSIsotopic pathway validation
MCTDH SimulationsExcited-state dynamics modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.